1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- is a chemical compound with the molecular formula C18H25NO5 and a molecular weight of 335.44 g/mol This compound is known for its unique structure, which includes a tropane ring system and a trimethoxybenzoate ester group
Vorbereitungsmethoden
The synthesis of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- typically involves the esterification of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- involves its interaction with specific molecular targets and pathways. The compound’s tropane ring system allows it to bind to certain receptors in the nervous system, potentially modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- can be compared with other similar compounds, such as:
Methyl 3,4,5-trimethoxybenzoate: This compound shares the trimethoxybenzoate ester group but lacks the tropane ring system, resulting in different chemical and biological properties.
1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, 2,2-diphenyl-3-hydroxypropionate: This compound has a similar tropane ring system but with different ester groups, leading to variations in its reactivity and applications.
The uniqueness of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- lies in its combination of the tropane ring system and the trimethoxybenzoate ester group, which imparts distinct chemical and biological properties that are valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
87421-59-8 |
---|---|
Molekularformel |
C18H25NO5 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
[(1R,2R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H25NO5/c1-19-12-5-7-13(19)14(8-6-12)24-18(20)11-9-15(21-2)17(23-4)16(10-11)22-3/h9-10,12-14H,5-8H2,1-4H3/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
RCYQXSCEIUPTHM-BFHYXJOUSA-N |
Isomerische SMILES |
CN1[C@H]2CC[C@@H]1[C@@H](CC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CN1C2CCC1C(CC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.